molecular formula C14H20ClN3O B13549699 2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one

Cat. No.: B13549699
M. Wt: 281.78 g/mol
InChI Key: ZOMDZDPYWAALDS-UHFFFAOYSA-N
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Description

2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[321]octan-8-yl)propan-1-one is a complex organic compound that features a pyrazole ring and a bicyclic octane structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one typically involves multiple steps. One common method includes the reaction of a pyrazole derivative with a bicyclic octane compound under controlled conditions. The reaction is often carried out in the presence of a chlorinating agent to introduce the chlorine atom at the desired position .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the chlorine atom in 2-Chloro-1-(3-(1-methyl-1H-pyrazol-5-yl)-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities that differ from its non-chlorinated analogs .

Properties

Molecular Formula

C14H20ClN3O

Molecular Weight

281.78 g/mol

IUPAC Name

2-chloro-1-[3-(2-methylpyrazol-3-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one

InChI

InChI=1S/C14H20ClN3O/c1-9(15)14(19)18-11-3-4-12(18)8-10(7-11)13-5-6-16-17(13)2/h5-6,9-12H,3-4,7-8H2,1-2H3

InChI Key

ZOMDZDPYWAALDS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1C2CCC1CC(C2)C3=CC=NN3C)Cl

Origin of Product

United States

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